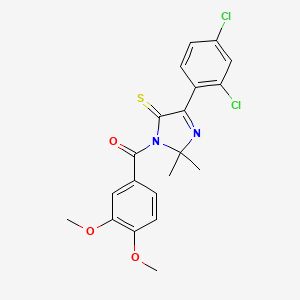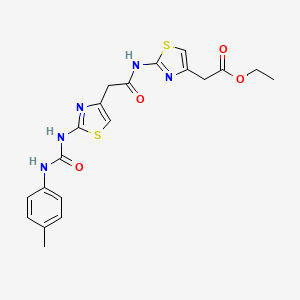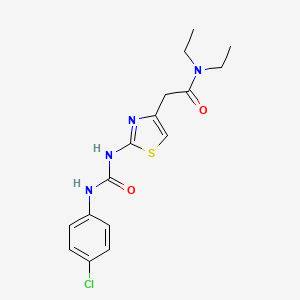
(4-(2,4-dichlorophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are widely used in medicinal chemistry due to their therapeutic properties .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. It also contains dichlorophenyl and dimethoxyphenyl groups, which can influence the compound’s reactivity and properties .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of electron-withdrawing and electron-donating groups can significantly influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Antioxidant Activity
- Synthesis and Antioxidant Activity of New Thiazole Analogues: A study by (Reddy et al., 2015) explored the synthesis of new thiazole analogues with urea, thiourea, and selenourea functionalities. These compounds, including variants similar to the queried chemical, showed significant in vitro antioxidant activity.
Antimicrobial and Anticancer Agents
- Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents: Research by (Hafez et al., 2016) highlighted the synthesis of new pyrazole derivatives, which exhibited higher anticancer activity than some reference drugs and also showed promising antimicrobial properties.
Spectral Characterization and Docking Studies
- Synthesis, Spectral Characterization, DFT, and Docking Studies: A study conducted by (Shahana & Yardily, 2020) focused on the synthesis and characterization of novel compounds, including imidazolyl and thiophene derivatives. The research included density functional theory calculations and molecular docking studies to understand the antibacterial activity of these compounds.
Reactivity Towards Sulfur- and Oxygen-Containing Nucleophiles
- Synthesis and Study of Reactivity: The research by (Pouzet et al., 1998) involved the synthesis of compounds like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone. It examined their reactivity with sulfur- and oxygen-containing nucleophiles, contributing to the understanding of the chemical properties and potential applications of similar compounds.
Photochromism and Antioxidant Properties
Synthesis and Photochromism of Dimers
A study by (Bai et al., 2010) synthesized derivatives of imidazolyl and studied their photochromism in solutions, contributing to the understanding of the optical properties of such compounds.
Synthesis and Antioxidant Properties of Phenol Derivatives
Research by (Çetinkaya et al., 2012) focused on synthesizing and studying the antioxidant properties of phenol derivatives, including derivatives of dihydroxyphenyl methanone, providing insights into their potential as antioxidants.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S/c1-20(2)23-17(13-7-6-12(21)10-14(13)22)19(28)24(20)18(25)11-5-8-15(26-3)16(9-11)27-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLFXOZFUCBCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2704330.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2704334.png)
![3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2704336.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2704339.png)

![5-Methyl-2-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2704341.png)
![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2704344.png)

![9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2704346.png)
![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2704348.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate](/img/structure/B2704353.png)
